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Compound of Interest

Compound Name: o-Tolylthiourea

Cat. No.: B1334601

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of o-Tolylthiourea (CsH1o0N2S),
a compound of interest in medicinal chemistry due to the biological activities associated with
thiourea derivatives, including antimicrobial and fungicidal properties.[1] Understanding its
three-dimensional structure is crucial for structure-based drug design and for comprehending
its physicochemical properties.

Molecular Structure and Conformation

The molecule o-tolylthiourea exists in the thioamide form.[1] The core thiourea fragment and
the appended o-tolyl group are both planar.[1] A key conformational feature is that the mean
plane of the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety, with a
dihedral angle of 82.19 (8)°.[1]

The carbon-sulfur bond length of 1.687 (2) A indicates a significant double-bond character.[1]
Concurrently, the carbon-nitrogen bond lengths within the thiourea group (C1—N1: 1.329 (2) A
and C1—N2: 1.321 (2) A) are shorter than typical single bonds, suggesting electron
delocalization across the N-C-S system.[1] This is further supported by bond angles around the
central carbon atom being close to 120°, indicative of sp2 hybridization and resonance effects.

[1]

Crystallographic Data
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The crystal structure of o-tolylthiourea has been determined by single-crystal X-ray diffraction.
The compound crystallizes in a monoclinic system. A summary of the crystallographic data is
presented in the table below.

Parameter Value Citation
Chemical Formula CsH1oN2S [1]
Molecular Weight (Mr) 166.25 [1]
Crystal System Monoclinic [1]
Space Group C2/c [1]
a 15.1323 (3) A [1]
b 7.7965 (2) A [1]
c 15.3222 (4) A [1]
B 90.828 (2)° [1]
Volume (V) 1807.61 (8) A3 [1]
z 8 [1]
Calculated Density (Dx) 1.222 Mg m~3 [1]
Radiation Mo Ka (A = 0.71073 A) [1]
Temperature (T) 294 K [1]
Absorption Coefficient () 0.30 mm—1 [1]

Intermolecular Interactions and Crystal Packing

The crystal packing of o-tolylthiourea is primarily stabilized by intermolecular N—H---S
hydrogen bonds. These interactions link the molecules into two infinite chains that run parallel
to the (110) and (1-10) planes, creating a stable three-dimensional supramolecular
architecture.[1]

Experimental Protocols
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Synthesis and Crystallization: The title compound was synthesized as a secondary product
during the preparation of 1-(2-furoyl)-3-(o-tolyl) thiourea.[1] The synthesis involves the reaction
of furoyl isothiocyanate with o-toluidine in dry acetone.[1] Single crystals suitable for X-ray
diffraction were obtained by the slow evaporation of a methanol/acetonitrile (1:1) solution.[1]

X-ray Diffraction Data Collection and Refinement: A colorless prism-shaped crystal with
dimensions 0.31 x 0.22 x 0.10 mm was used for data collection.[1] Data were collected on a
Nonius KappaCCD diffractometer.[1]

The experimental workflow for the crystal structure determination is outlined below:

Synthesis & Crystallization Data Collection Data Processin g & Structure Solution Structure Refinement t

Crystal Selection X-ray Diffraction Data Reduction Absorption Correction Refinement Validation & Analysis
(0.31x0.22 x 0.10 mm) (Nonius KappaCCD) (DENZO/SCALEPACK) i (SHELXL97) (ORTEP-3, Mercury)

Slow Evaporation
(Methanol/Acetonitrile)

Structure Solution
(SHELXS97)

Synthesis of o-Tolylthiourea
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Experimental workflow for o-tolylthiourea crystal structure analysis.

The collected data were processed using DENZO and SCALEPACK for cell refinement and
data reduction.[1] An absorption correction was applied using a Gaussian method.[1] The
crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1]
Molecular graphics were generated using ORTEP-3 and Mercury.[1]

The key refinement parameters are summarized below:
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Parameter Value Citation
Reflections collected 6748 [1]
Independent reflections 1914 [1]
Reflections with | > 20(l) 1438 [1]
R_int 0.031 [1]
R[F2 > 20(F?)] 0.046 [1]
WR(F?) 0.140 [1]
Goodness-of-fit (S) 1.03 [1]
No. of parameters 101 [1]

Max/Min residual density (e

0.19/-0.21 1
i-s [1]

Logical Relationships in Crystal Structure Analysis

The process of determining a crystal structure follows a logical progression from the
macroscopic (the crystal) to the microscopic (the atomic arrangement). This involves a
feedback loop between experimental data and computational modeling.
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Logical flow from diffraction data to the final crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
o-Tolylthiourea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334601#0-tolylthiourea-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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